molecular formula C14H10O3 B150442 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione CAS No. 132334-71-5

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione

Cat. No. B150442
M. Wt: 226.23 g/mol
InChI Key: LLLUHGQSXAONAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate reactive oxygen species (ROS). Due to its unique chemical properties, DMNQ has been used as a tool compound to investigate the redox biology of cells and tissues.

Mechanism Of Action

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate ROS. ROS can cause oxidative damage to cellular macromolecules, including DNA, proteins, and lipids. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which can upregulate the expression of antioxidant enzymes and phase II detoxification enzymes.

Biochemical And Physiological Effects

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway in cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also upregulate the expression of antioxidant enzymes and phase II detoxification enzymes, which can enhance the cellular defense against oxidative stress.

Advantages And Limitations For Lab Experiments

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has several advantages as a tool compound for investigating the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione is a stable and easily synthesized compound that can induce oxidative stress in a controlled manner. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. However, 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has some limitations for lab experiments. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can generate ROS non-specifically, which can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also induce cellular toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione. First, the molecular mechanism of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress and Nrf2-Keap1 pathway activation needs to be further elucidated. Second, the role of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, needs to be further investigated. Third, new 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione derivatives with improved specificity and potency need to be developed for research and therapeutic applications. Fourth, the potential application of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione as a redox-sensitive fluorescent probe needs to be explored. Finally, the safety and toxicity of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione in vivo need to be further evaluated for its potential clinical application.

Synthesis Methods

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can be synthesized by the oxidation of 5,8-dimethylnaphthalene with potassium permanganate in the presence of sulfuric acid. The crude product can be purified by recrystallization from ethanol.

Scientific Research Applications

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been widely used in scientific research as a redox-active compound to investigate the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

132334-71-5

Product Name

5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

5,8-dimethylbenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C14H10O3/c1-7-3-4-8(2)10-6-12-11(5-9(7)10)13(15)17-14(12)16/h3-6H,1-2H3

InChI Key

LLLUHGQSXAONAA-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O

Canonical SMILES

CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O

synonyms

Naphtho[2,3-c]furan-1,3-dione, 5,8-dimethyl- (9CI)

Origin of Product

United States

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